N-(DIBENZO[B,D]FURAN-3-YL)-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE
Overview
Description
N-(DIBENZO[B,D]FURAN-3-YL)-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups. This compound is characterized by the presence of a dibenzofuran moiety, a tetrahydroquinoline ring, and a methylsulfonyl group. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dibenzofuran Moiety: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of the Tetrahydroquinoline Ring: This step often involves the reduction of a quinoline derivative to form the tetrahydroquinoline ring.
Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents such as methylsulfonyl chloride.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(DIBENZO[B,D]FURAN-3-YL)-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The dibenzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the tetrahydroquinoline ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Carbazole: Another heterocyclic compound with a similar structure but containing a nitrogen atom in the ring.
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE is unique due to the combination of its functional groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
N-dibenzofuran-3-yl-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-30(27,28)25-12-4-5-15-13-16(8-11-20(15)25)23(26)24-17-9-10-19-18-6-2-3-7-21(18)29-22(19)14-17/h2-3,6-11,13-14H,4-5,12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDAEXVNXVOFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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